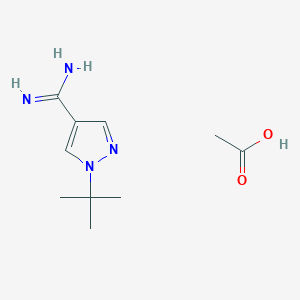

1-tert-butyl-1H-pyrazole-4-carboximidamide,aceticacid

Description

The compound "1-tert-butyl-1H-pyrazole-4-carboximidamide,aceticacid" is a hybrid molecule combining a pyrazole-derived carboximidamide with acetic acid. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, while acetic acid is a simple carboxylic acid with industrial significance in fermentation, food preservation, and chemical synthesis.

Properties

IUPAC Name |

acetic acid;1-tert-butylpyrazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.C2H4O2/c1-8(2,3)12-5-6(4-11-12)7(9)10;1-2(3)4/h4-5H,1-3H3,(H3,9,10);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEQBLOAMCKCBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)N1C=C(C=N1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-1H-pyrazole-4-carboximidamide,aceticacid typically involves the reaction of tert-butylpyrazole with acetic acid and a suitable carboximidamide precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1H-pyrazole-4-carboximidamide,aceticacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions such as acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-tert-butyl-1H-pyrazole-4-carboximidamide, in treating parasitic diseases such as leishmaniasis. A study synthesized various pyrazole derivatives and evaluated their antileishmanial activity. The structure-activity relationship (SAR) indicated that modifications to the pyrazole nucleus could enhance biological efficacy against Leishmania .

Anticancer Properties

Pyrazole derivatives have shown promising anticancer activity. For instance, a series of 1H-pyrazole-4-carboxamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). One compound demonstrated an IC50 value of 0.39 µM against HCT116 cells, indicating potent antiproliferative activity . The mechanisms of action often involve inhibition of key enzymes such as Aurora-A kinase, which is crucial for cell cycle regulation .

Antimicrobial Activity

The synthesis of pyrazole derivatives has also been linked to antimicrobial properties. Research indicates that certain pyrazole compounds exhibit inhibitory effects against bacterial strains, making them candidates for developing new antibacterial agents . The exploration of 1-tert-butyl-1H-pyrazole-4-carboximidamide in this context could yield novel treatments for drug-resistant infections.

Agricultural Applications

Fungicidal Activity

Recent investigations into the fungicidal properties of pyrazole derivatives revealed their effectiveness against plant pathogens such as Botrytis cinerea. In vitro studies demonstrated moderate antifungal activity, suggesting that these compounds could be developed into agricultural fungicides .

Material Science Applications

Polymer Chemistry

The unique chemical structure of pyrazoles allows for their incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. Research is ongoing to explore the use of pyrazole-based compounds in developing advanced materials with specific functional properties.

Data Tables

| Application Area | Activity | IC50/Effectiveness | References |

|---|---|---|---|

| Antileishmanial | Moderate | - | |

| Anticancer | Significant | 0.39 µM (HCT116) | |

| Antimicrobial | Moderate | - | |

| Fungicidal | Moderate | - |

Case Study 1: Antileishmanial Activity

A study synthesized a series of pyrazole derivatives and assessed their efficacy against Leishmania. The results indicated that certain modifications to the structure led to improved activity profiles, demonstrating the potential for further medicinal chemistry development.

Case Study 2: Anticancer Properties

In a pharmacological evaluation, a specific derivative of 1H-pyrazole-4-carboxamide was found to inhibit cancer cell proliferation effectively. The study emphasized the importance of structural modifications to enhance bioactivity.

Case Study 3: Agricultural Efficacy

Research into the fungicidal properties of pyrazole derivatives showed promising results against Botrytis cinerea, suggesting potential applications in crop protection.

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-pyrazole-4-carboximidamide,aceticacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of data on the pyrazole-acetic acid hybrid, this section will focus on acetic acid and its analogs, as derived from the evidence.

Table 1: Comparison of Acetic Acid with Other Carboxylic Acids

Key Findings from Evidence:

Acetic Acid vs. Ethanol: Acetobacter pasteurianus prioritizes acetic acid production over ethanol due to PQQ-dependent ADH activity, which oxidizes ethanol to acetaldehyde and subsequently to acetic acid. Ethanol tolerance is linked to ADH efficiency and membrane stability .

Thermodynamic Adaptations : Acetic acid production is thermodynamically favorable under high-oxygen conditions, unlike propionic or butyric acid, which require anaerobic environments .

Stress Response: Acetic acid induces heat-shock proteins (e.g., GroESL, DnaKJ) in Acetobacter, enhancing thermal stability and acid resistance. Similar mechanisms are absent in lactic acid bacteria, which rely on pH homeostasis via amino acid metabolism .

Metabolic Engineering : Overexpression of groESL and dnaKJ operons in Acetobacter improves acetic acid yield by 15–20%, a strategy less effective in propionic acid producers due to pathway complexity .

Biological Activity

1-tert-butyl-1H-pyrazole-4-carboximidamide, acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit substantial anticancer properties. For instance, studies have shown that compounds similar to 1-tert-butyl-1H-pyrazole-4-carboximidamide can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) suggests that modifications on the pyrazole ring can enhance potency against specific cancer types.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-tert-butyl-1H-pyrazole-4-carboximidamide | Breast Cancer | 25.4 | Apoptosis induction |

| Related Pyrazole Derivative | Lung Cancer | 15.2 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. 1-tert-butyl-1H-pyrazole-4-carboximidamide has shown activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of 1-tert-butyl-1H-pyrazole-4-carboximidamide is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways or cancer proliferation.

- Receptor Modulation : The compound could modulate receptor activity, particularly those involved in pain and inflammation, such as TRPA1 and TRPV1.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various pyrazole derivatives, including 1-tert-butyl-1H-pyrazole-4-carboximidamide. The results demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth.

Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of this compound. In vivo models showed reduced edema in paw swelling tests, suggesting that it could be a viable candidate for treating inflammatory conditions.

Toxicity and Safety Profile

Toxicity studies indicate that 1-tert-butyl-1H-pyrazole-4-carboximidamide exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. The CC50 values suggest a favorable safety profile compared to established drugs.

| Cell Line | CC50 (µM) |

|---|---|

| Vero Cells | >500 |

| HepG2 Cells | 300 |

Q & A

Q. What safety protocols are critical for handling this compound in a lab setting?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.